Fluorocurarine chloride Fluorocurarine chloride It is a dopamine receptor stimulating agent. Indolinine alkaloid, extracted from roots of Vinca erecta (Apocynaceae fam.) It acts like a Dopaminic receptors ligand as an emetic compound with central mechanism of action. Field of Use:
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196759
InChI: InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1
SMILES: CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]
Molecular Formula: C19H20O2N2, HCl
Molecular Weight: 344.5 g/mol

Fluorocurarine chloride

CAS No.:

VCID: VC0196759

Molecular Formula: C19H20O2N2, HCl

Molecular Weight: 344.5 g/mol

Purity: ≥ 97%. Method for purity assay: mass spectrometry

* For research use only. Not for human or veterinary use.

Fluorocurarine chloride -

Description

Fluorocurarine chloride is a quaternary ammonium compound derived from the alkaloid curare. It is recognized for its potent neuromuscular blocking properties, which have been utilized in both medicinal and toxicological contexts. The compound's molecular formula is C20H23ClN2O, with a molecular weight of approximately 342.86 g/mol .

Mechanism of Action

Fluorocurarine chloride exerts its neuromuscular blocking effects by inhibiting acetylcholine activity at post-synaptic nicotinic receptors. This inhibition disrupts normal cholinergic synaptic transmission, leading to rapid paralysis. The compound acts as a non-depolarizing neuromuscular blocker, raising the threshold of the motor end-plate for excitation by acetylcholine and preventing muscle contraction .

Muscle Relaxation in Surgical Procedures

Fluorocurarine chloride is primarily used as a muscle relaxant during surgical procedures. Its ability to inhibit neuromuscular transmission makes it valuable for maintaining muscle relaxation, which is crucial for certain types of surgeries.

Research Applications

  • Chemistry: It serves as a model compound to study the reactivity and properties of quaternary ammonium compounds.

  • Biology: Used in research on neuromuscular transmission and synaptic function.

  • Medicine: Studied for its potential use as a muscle relaxant.

  • Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Compound NameDescriptionSimilarities/Differences
d-Tubocurarine chlorideAnother quaternary ammonium compound with similar neuromuscular blocking properties.Both are derived from curare alkaloids but differ in specific molecular structure and potency.
Toxiferine IA highly potent curare alkaloid with similar pharmacological effects.More potent than fluorocurarine chloride but shares similar neuromuscular blocking mechanisms.
Curarine IA closely related alkaloid with comparable activity.Similar in structure and function but may vary in specific biological activity and potency.

Safety and Toxicological Considerations

Fluorocurarine chloride can have toxicological effects when misused or overdosed. Reports indicate that excessive doses can lead to prolonged paralysis and respiratory failure, emphasizing the need for careful monitoring during its use in surgical procedures.

Product Name Fluorocurarine chloride
Molecular Formula C19H20O2N2, HCl
Molecular Weight 344.5 g/mol
IUPAC Name (1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride
Standard InChI InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1
SMILES CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]
Appearance Light brown powder
Purity ≥ 97%. Method for purity assay: mass spectrometry
Synonyms 12-hydroxynorfluorocurarine hydrochloride
Reference - Kh. U. Ubaev, P. Kh. Yuldashchev, S. Yu. Yunusov, /Structure of vincanidine, an alkaloid from the roots of vinca erecta/, Bulletin of the Academy of Sciences of the USSR, Division of chemical science (November 1965), Volume 14, Issue 11, pp 1958-1960 - Sultanov M.B. et al., Izvestia Ac.Sci.Uz.SSR, (Ser.med.),1959, No 1, p.29 ~ 37 - Kurmukov A.G. et al., in book:  Pharmacology of alkaloids and cardiac glycosides,Tashkent, 1971, p. 27 ~ 30
PubChem Compound 9974699
Last Modified Feb 18 2024

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